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Metaraminol Bitartrate Enantiomer

Cat. No.: B13430952
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-BREQOKMYSA-N
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Description

Significance of Stereochemistry in Pharmaceutical Science and Drug Development

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in pharmaceutical science. mhmedical.com For chiral drugs, which exist as non-superimposable mirror images called enantiomers, the spatial orientation of atoms can drastically alter their pharmacological and toxicological properties. ijpsjournal.comevitachem.com The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. nih.gov One enantiomer may produce the desired therapeutic effect, while the other might be inactive or even cause adverse effects. nih.govmdpi.com This difference in biological activity underscores the importance of developing single-enantiomer drugs to enhance efficacy and minimize potential risks. patsnap.comnih.gov Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have emphasized the need to characterize the stereochemistry of chiral drugs early in the development process. nih.gov

The differential effects of enantiomers are due to their interactions with biological targets like enzymes and receptors, which are themselves chiral. mhmedical.compatsnap.com This stereoselectivity can influence a drug's absorption, distribution, metabolism, and excretion (ADME). patsnap.comslideshare.net Therefore, a thorough understanding and application of stereochemistry are fundamental to designing safer and more effective medications. patsnap.com

Overview of Metaraminol (B1676334) Stereoisomerism

Metaraminol is structurally classified as a substituted phenethylamine (B48288). wikipedia.orgwikipedia.org The core phenethylamine structure consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org Metaraminol is also considered a derivative of amphetamine, which is characterized by a methyl group at the alpha position of the ethyl sidechain. wikipedia.orgwikipedia.org Specifically, metaraminol is (1R,2S)-3,β-dihydroxy-α-methylphenethylamine. wikipedia.org Its chemical structure is closely related to other sympathomimetic amines like phenylpropanolamine and ephedrine (B3423809). wikipedia.org

Metaraminol possesses two chiral centers, which gives rise to four possible stereoisomers. umich.edunih.gov These stereoisomers exist as two pairs of enantiomers, which are also diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties. nih.gov The diastereomeric pairs of metaraminol are referred to as erythro and threo. umich.edu Each of these diastereomers, in turn, consists of a pair of enantiomers ((+)- and (-)-). umich.edu

The four stereoisomers of meta-hydroxyphenylpropanolamine (the core structure of metaraminol) are:

(-)-(1R,2S)-erythro (Metaraminol)

(+)-(1S,2R)-erythro

(-)-(1R,2R)-threo

(+)-(1S,2S)-threo

StereoisomerConfigurationDiastereomeric Form
Metaraminol(1R,2S)Erythro
Enantiomer of Metaraminol(1S,2R)Erythro
Threo Diastereomer 1(1R,2R)Threo
Threo Diastereomer 2(1S,2S)Threo

Research has identified (−)-(1R,2S)-Metaraminol as the biologically active stereoisomer. wikipedia.orgnih.govguidetopharmacology.org This specific enantiomer is responsible for the drug's therapeutic effects. nih.govdrugbank.comderangedphysiology.com The pharmacological activity of metaraminol is attributed to its action as a sympathomimetic agent, primarily acting as an α1-adrenergic receptor agonist and promoting the release of norepinephrine (B1679862). drugbank.comnih.gov The specific spatial arrangement of the hydroxyl and amino groups in the (−)-(1R,2S) configuration is crucial for its interaction with adrenergic receptors. nih.gov

Historical Context of Chiral Resolution and Asymmetric Synthesis Approaches

The separation of enantiomers, a process known as chiral resolution, has a rich history dating back to Louis Pasteur's manual separation of tartaric acid salt crystals in 1848. mdpi.comrsc.org This foundational work laid the groundwork for understanding and separating chiral molecules. nih.govresearchgate.net Early methods relied on the crystallization of diastereomeric salts, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by their different physical properties like solubility. wikipedia.orgrsc.org

Over the years, separation techniques have evolved significantly. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), have become powerful tools for both analytical and preparative-scale enantiomeric separation. ajptr.comnih.gov These techniques allow for the direct separation of enantiomers without the need for derivatization. ajptr.com More recent advancements include capillary electrophoresis (CE) and the development of more sophisticated asymmetric synthesis methods. nih.gov Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% waste inherent in resolving a racemic mixture. evitachem.comwikipedia.org This evolution has been driven by the increasing demand for enantiomerically pure pharmaceuticals. nih.govajptr.com

Development of Stereoselective Synthesis Strategies

The challenge of isolating or exclusively synthesizing the (1R,2S)-enantiomer of metaraminol has led to the development of various stereoselective strategies. These approaches are broadly categorized into chiral resolution, where a racemic mixture is separated, and asymmetric synthesis, where the desired stereoisomer is created selectively from a precursor molecule. The goal of these strategies is to achieve high yields with excellent diastereomeric and enantiomeric excess. google.com

Chiral Resolution

Early methods for obtaining enantiomerically pure metaraminol relied on the separation of stereoisomeric mixtures.

Fractional Crystallization of Diastereomeric Salts : This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can be separated by fractional crystallization. For the erythro series of meta-hydroxyphenylpropanolamine (MHPA), diastereomeric salts of tartaric acid have been used. umich.edu However, these methods often result in low yields and insufficient optical purities. umich.edu A study reported improving the enantiomeric excess (ee) of the (1R,2S)-stereoisomer (metaraminol) from a crude mixture by fractional crystallization as the (+)-bitartrate salt. umich.edu Initial crystallization yielded a product with 95% ee, which was improved to over 99% optical purity after three recrystallizations from ethanol (B145695). umich.edu

Chiral Chromatography : Direct separation of all four stereoisomers of MHPA has been achieved using chiral high-performance liquid chromatography (HPLC). umich.edu A Crownpak CR (+) chiral column with aqueous perchloric acid as the mobile phase can be used for both analytical and semi-preparative scale separations. umich.edu This method allowed for the isolation of milligram quantities of each stereoisomer in greater than 97% enantiomeric excess, which could be further purified to >99% ee by recrystallization of their bitartrate (B1229483) or fumarate (B1241708) salts. umich.edu

Resolution Method Chiral Agent/Column Initial Purity (ee) Final Purity (ee) Notes
Fractional Crystallization(+)-Tartaric Acid92-95%>99%Requires multiple recrystallizations. umich.edu
Chiral HPLCCrownpak CR (+) column>97%>99%Allows for direct separation of all four stereoisomers. umich.edu

Asymmetric Synthesis

More modern approaches focus on the direct synthesis of the desired (1R,2S) enantiomer, which avoids the loss of 50% of the material inherent in classical resolution of racemates. wikipedia.org

Catalytic Asymmetric Henry (Nitroaldol) Reaction : A key stereoselective process for synthesizing metaraminol involves an asymmetric Henry reaction. google.com This strategy utilizes a chiral catalyst to control the stereochemical outcome of the reaction between 3-benzyloxybenzaldehyde (B162147) and nitroethane. The resulting nitroalcohol intermediate is then reduced to form metaraminol. google.comnih.gov A patented process describes the use of a specific copper(II) acetate (B1210297) complex with a chiral ligand as the catalyst. This method produces the desired anti diastereomer with high selectivity. google.com

Catalyst System Reactants Solvent Diastereomeric Ratio (anti:syn) Enantiomeric Excess (ee)
Cu(OAc)₂·H₂O / Chiral Ligand3-benzyloxybenzaldehyde, Nitroethane1-Propanol95:596%
  • Continuous Flow Asymmetric Synthesis : The synthesis of metaraminol has been adapted to continuous flow systems, which offer advantages in terms of safety, scalability, and process control. nih.gov In one reported method, the asymmetric Henry reaction is performed in a flow reactor at -20°C with a residence time of 30 minutes, using ethanol as a solvent. This step is followed by a subsequent flow hydrogenation step using a 10 wt% Pd/C catalyst to reduce the nitro group and, if necessary, perform O-debenzylation to yield the final metaraminol product. nih.gov This integrated, multi-step flow process is a significant advancement in the efficient manufacturing of chiral APIs. nih.gov
  • Flow Reaction Step Conditions Yield Diastereoselectivity (anti-isomer) Enantiomeric Excess (ee)
    Henry Reaction-20°C, 30 min residence time, EtOH72-90%~4:186-90%
    Nitro Reduction / DebenzylationH-Cube Mini, 10 wt% Pd/C catalystNot specifiedNot applicableNot specified
  • Biocatalytic Synthesis : Enzymatic strategies offer a green and highly selective alternative for producing chiral compounds. For metaraminol, research has explored the use of enzymes such as carboligases and amine transaminases. europa.eu One project, 'SusECAS', focused on an enzymatic two-step reaction starting from inexpensive materials. europa.eu The first step involves a carboligase-mediated synthesis of the intermediate (R)-3-hydroxy-phenylacetylcarbinol ((R)-3-OH-PAC) from 3-hydroxy-benzaldehyde and pyruvate (B1213749). The second step would theoretically involve an amine transaminase to convert (R)-3-OH-PAC into metaraminol. While the synthesis of the intermediate was successful, the enzymatic amination step proved challenging due to cofactor damage by the substrate and product, achieving only low product concentrations. europa.eu Another bio-preparation method has been developed for (1R, 2S)-N-pyrrolidyl norephedrine, a key intermediate for other drugs, using a ketoreductase, a coenzyme (NADP), and a coenzyme regeneration system. google.com
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C13H19NO8 B13430952 Metaraminol Bitartrate Enantiomer

    Properties

    Molecular Formula

    C13H19NO8

    Molecular Weight

    317.29 g/mol

    IUPAC Name

    3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid

    InChI

    InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1

    InChI Key

    VENXSELNXQXCNT-BREQOKMYSA-N

    Isomeric SMILES

    C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

    Canonical SMILES

    CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

    Origin of Product

    United States

    Stereoselective Synthesis Methodologies for Metaraminol Bitartrate Enantiomers

    Chiral Catalysis Approaches for Metaraminol (B1676334) Bitartrate (B1229483) Synthesis

    Chiral catalysis provides an efficient route for the asymmetric synthesis of Metaraminol, utilizing chiral catalysts to direct the reaction towards the desired stereoisomer. This strategy avoids the use of enzymatic catalysts while achieving high chiral control and good yields. google.com

    Asymmetric Henry Reaction (Nitroaldol Reaction) for β-Nitro Alcohol Precursors

    A key step in the chiral catalytic synthesis of Metaraminol is the Asymmetric Henry Reaction, also known as the nitroaldol reaction. This reaction involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol, which is a crucial precursor to the final amino alcohol structure. google.commdpi.com In the synthesis of Metaraminol, this specifically involves the reaction between 3-hydroxybenzaldehyde and nitroethane. google.com

    To achieve stereoselectivity, the Henry reaction is performed in the presence of a chiral catalyst system. A notable system employs a combination of a Cinchona alkaloid, copper acetate (B1210297) hydrate (Cu(OAc)₂·H₂O), and a small amount of imidazole (B134444). google.comgoogle.com Cinchona alkaloids are a class of naturally derived compounds widely regarded for their effectiveness in asymmetric catalysis. rsc.orgdovepress.com The catalyst system facilitates the chiral addition reaction between 3-hydroxybenzaldehyde and nitroethane, controlling the formation of the stereocenters. google.com The interaction between the copper salt, the chiral Cinchona alkaloid ligand, and the substrates creates a chiral environment that favors the formation of one specific enantiomer. google.com

    Catalyst System ComponentFunction in Reaction
    Cinchona Alkaloid Provides the chiral environment, directing the stereochemical outcome. rsc.orgdovepress.com
    Copper Acetate Hydrate Acts as a Lewis acid to coordinate with the reactants. google.comgoogle.com
    Imidazole Functions as a co-catalyst or base in the reaction mixture. google.com

    The use of the Cinchona alkaloid-based catalyst system is highly effective in controlling the stereochemistry of the Henry reaction. This method allows for the synthesis of the β-nitro alcohol precursor with the desired spatial configuration as the dominant product. google.com The careful selection of the catalyst and reaction conditions leads to high enantioselectivity, which is critical for producing the specific (1R,2S) isomer of Metaraminol. google.com Research in asymmetric catalysis using Cinchona alkaloids has consistently demonstrated their ability to yield products with high enantiomeric excess (ee). dovepress.comresearchgate.net

    Subsequent Reduction and Salification Steps for Metaraminol Bitartrate Formation

    Following the asymmetric Henry reaction, the resulting β-nitro alcohol precursor undergoes a two-step conversion to yield the final Metaraminol Bitartrate product.

    Reduction: The nitro group of the precursor is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a Palladium-on-Carbon (Pd-C) catalyst. google.com This step converts the nitro alcohol into Metaraminol (aramine). google.com

    Salification: The synthesized Metaraminol base is then reacted with L-(+)-tartaric acid in a salification step. google.com This reaction forms the stable bitartrate salt, yielding the final active pharmaceutical ingredient, Metaraminol Bitartrate. google.com

    Catalyst and Ligand Development for Enhanced Stereoselectivity

    Continuous research focuses on the development of novel catalysts and ligands to further improve the efficiency and stereoselectivity of the Metaraminol synthesis. The goal is to design catalyst systems that provide good yields and high diastereomeric and enantiomeric excesses under industrially feasible conditions. google.com Modifications to the Cinchona alkaloid structure, such as altering functional groups at specific positions, can lead to catalysts with enhanced performance in various asymmetric reactions. dovepress.com The development of new metal catalysts and corresponding chiral ligands is an active area of investigation aimed at optimizing the synthesis of chiral amino alcohols like Metaraminol. google.com

    Enzymatic Synthesis Pathways for Metaraminol and its Precursors

    Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing Metaraminol. rwth-aachen.de Enzymatic pathways can achieve high stereoselectivity under mild reaction conditions. rwth-aachen.de

    A two-step enzymatic cascade has been developed for the production of Metaraminol. rwth-aachen.deacs.org This process begins with simpler, achiral starting materials. acs.org

    Carboligation: The first step involves the carboligation of 3-hydroxybenzaldehyde and pyruvate (B1213749). This reaction is catalyzed by a pyruvate decarboxylase variant, which produces the intermediate (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC). acs.org This enzymatic step demonstrates high yields (≥92% conversion) and excellent stereoselectivity (>98% ee). acs.org

    Transamination: The intermediate ketone is then converted to Metaraminol through a stereoselective amination reaction. rwth-aachen.de This step is catalyzed by an amine transaminase, such as Cv2025 from Chromobacterium violaceum, which is a robust biocatalyst known for producing chiral amines with high stereoselectivity. rwth-aachen.de L-alanine is utilized as a renewable and green amine donor for this transamination step. rwth-aachen.deacs.org

    This enzymatic cascade highlights the potential for integrating biocatalytic conversions to create more sustainable production processes for active pharmaceutical ingredients. acs.org

    Enzymatic StepEnzyme UsedReactantsProductStereoselectivity
    Carboligation Pyruvate Decarboxylase variant3-OH-benzaldehyde, Pyruvate(R)-3-OH-phenylacetylcarbinol>98% ee acs.org
    Transamination Amine Transaminase (e.g., Cv2025)(R)-3-OH-phenylacetylcarbinol, L-alanineMetaraminolHigh rwth-aachen.de

    Multi-Enzyme Catalyzed Cascades for Stereoselective Production

    Multi-enzyme catalyzed cascades have emerged as a powerful strategy for the efficient and stereoselective synthesis of chiral molecules like Metaraminol. rwth-aachen.de These one-pot reactions utilize a series of enzymes to perform sequential transformations, thereby avoiding the isolation of intermediates and reducing waste. acs.org A notable example for the production of Metaraminol involves a two-step enzymatic cascade.

    The process commences with the carboligation of 3-hydroxybenzaldehyde and pyruvate, catalyzed by a pyruvate decarboxylase variant from Acetobacter pasteurianus (ApPDC). mdpi.com This initial step stereoselectively produces the intermediate (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC). mdpi.com Subsequently, a transaminase facilitates the amination of this intermediate to yield the desired Metaraminol enantiomer. mdpi.com This integrated approach allows for high conversion rates and excellent control over the stereochemical outcome. mdpi.com

    Table 1: Multi-Enzyme Cascade for Metaraminol Synthesis A representative multi-enzyme cascade for the stereoselective production of Metaraminol.

    StepEnzymeSubstratesProductKey Outcome
    1Pyruvate Decarboxylase (e.g., from Acetobacter pasteurianus)3-Hydroxybenzaldehyde, Pyruvate(R)-3-hydroxyphenylacetylcarbinolHigh stereoselectivity (>98% ee) mdpi.com
    2Transaminase (e.g., from Chromobacterium violaceum)(R)-3-hydroxyphenylacetylcarbinol, L-Alanine(1R,2S)-MetaraminolStereoselective amination

    Transaminase-Mediated Stereoselective Amination Reactions

    Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. They are highly valued in pharmaceutical synthesis for their ability to produce chiral amines with high stereoselectivity. mdpi.com In the synthesis of Metaraminol, a transaminase-mediated reaction is the key step for introducing the chiral amine functionality.

    Table 2: Comparison of Amine Donors in Transaminase Reactions Illustrating the impact of amine donor choice on atom efficiency.

    Amine DonorCo-productAtom Efficiency Considerations
    Isopropylamine (B41738)AcetoneRequires removal of the volatile co-product to shift equilibrium. Derived from non-renewable resources. mdpi.com
    L-AlaninePyruvateCo-product can be recycled in the enzymatic cascade, leading to higher atom economy. Bio-based and renewable. mdpi.com

    Intermediates in Enzymatic Pathways (e.g., 3-hydroxyphenylacetylcarbinol)

    In the multi-enzyme cascade for Metaraminol synthesis, (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC) serves as a key intermediate. mdpi.com It is formed through the stereoselective carboligation of 3-hydroxybenzaldehyde and pyruvate. mdpi.com The formation of this specific enantiomer is critical as the subsequent transamination step, catalyzed by the Chromobacterium violaceum transaminase, is stereospecific. mdpi.comuni-greifswald.de The successful conversion of (R)-3-OH-PAC to Metaraminol underscores the importance of compatibility and high stereoselectivity in each step of the enzymatic cascade.

    Radiosynthesis of Metaraminol Enantiomer Analogs for Research Applications

    Radiolabeled analogs of Metaraminol are valuable tools for research, particularly in the field of molecular imaging with Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of biological processes and receptor interactions in vivo.

    Carbon-11 Labeling Techniques (e.g., N-methylation of Metaraminol Free Base)

    A common technique for radiosynthesizing Metaraminol analogs is through Carbon-11 labeling. Carbon-11 is a positron-emitting radionuclide with a short half-life, making it suitable for PET imaging. The N-methylation of the Metaraminol free base using [¹¹C]methyl iodide ([¹¹C]CH₃I) is a well-established method for producing a radiolabeled analog, [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED). This reaction is typically performed in an automated synthesis module, which allows for rapid and reproducible production. The resulting radiotracer can then be purified and used in preclinical and clinical research to study the sympathetic nervous system.

    Table 3: Radiosynthesis of a Carbon-11 Labeled Metaraminol Analog Typical parameters for the N-methylation of Metaraminol free base to produce [¹¹C]mHED.

    ParameterValue/Description
    Radiochemical YieldApproximately 2-3 GBq
    Molar Activity155 ± 85 GBq/µmol
    PrecursorMetaraminol free base
    Labeling Agent[¹¹C]Methyl iodide ([¹¹C]CH₃I)
    Synthesis TimeOptimized for rapid production due to the short half-life of Carbon-11

    Fluorine-18 Labeling Strategies for Metaraminol Derivatives

    The development of radiolabeled Metaraminol derivatives is crucial for their use as positron-emission-tomography (PET) tracers. Fluorine-18 is the most commonly used radioisotope in PET due to its ideal physical and nuclear characteristics, including a 109.8-minute half-life nih.govbohrium.com. The strategies for introducing ¹⁸F into Metaraminol analogues are designed to be efficient and yield tracers with high specific radioactivity.

    Two primary analogues, 4-[¹⁸F]fluorometaraminol (4-[¹⁸F]FMR) and 6-[¹⁸F]fluorometaraminol (6-[¹⁸F]FMR), have been synthesized for PET imaging of the adrenergic nervous system nih.gov. The key strategies employed in their synthesis include:

    Nucleophilic Substitution followed by Resolution : A common method begins with the condensation of a no-carrier-added ¹⁸F-labeled fluorobenzaldehyde with nitroethane. This is followed by a resolution of the resulting diastereomeric mixture using High-Performance Liquid Chromatography (HPLC), employing both C18 and chiral columns to isolate the four individual stereoisomers nih.gov.

    Electrophilic Fluorination : An alternative chiral synthesis approach involves the direct electrophilic fluorination of (1R,2S)-configured organometallic derivatives of Metaraminol. This reaction uses acetyl hypofluorite (¹⁸F-CH₃COOF) as the fluorinating agent nih.govnih.gov. The use of organometallic precursors, such as aryltrimethyltin derivatives, is known to increase the regioselectivity of the fluorination process, which helps in reducing the formation of unwanted byproducts nih.gov.

    Achievement of High Specific Radioactivity and Radiochemical Purity for Tracers

    For PET tracers to be effective, particularly in human studies, they must possess both high specific radioactivity and high radiochemical purity nih.gov.

    Specific Radioactivity : This term refers to the activity of a radionuclide per unit mass of the element or compound. It is a critical parameter, as high specific activity ensures that a sufficient radioactive signal can be achieved with a minimal chemical dose, avoiding pharmacological effects and receptor saturation researchgate.net. For the Fluorine-18 labeled Metaraminol derivatives, a specific radioactivity of 56-106 GBq/µmol has been successfully achieved nih.govnih.gov. This is accomplished by minimizing contamination from stable (non-radioactive) fluorine isotopes during the synthesis and purification process researchgate.net.

    Radiochemical Purity : This is defined as the fraction of the total radioactivity present in the desired chemical form uspnf.com. High radiochemical purity is essential to ensure that the detected signal originates solely from the target tracer, providing accurate imaging results. For radiopharmaceuticals, the purity should ideally be greater than 90% radiologykey.com. This is typically achieved through purification methods like HPLC, which effectively separates the desired radiolabeled enantiomer from chemical impurities, unlabeled precursors, and other radiolabeled byproducts nih.gov.

    The synthesis of 4-[¹⁸F]FMR and 6-[¹⁸F]FMR can be completed within 120-160 minutes, yielding products with the high specific radioactivity and purity required for clinical applications nih.gov.

    Synthesis and Purity Data for Metaraminol PET Tracers nih.gov
    TracerRadiochemical Yield (Typical)Specific Radioactivity (GBq/µmol)Total Synthesis Time (min)
    4-[¹⁸F]Fluorometaraminol (4-[¹⁸F]FMR)0.48-0.55 GBq56-106120-160
    6-[¹⁸F]Fluorometaraminol (6-[¹⁸F]FMR)0.14-0.15 GBq56-106120-160

    Comparative Analysis of Asymmetric Synthesis versus Chiral Resolution in Production Efficiency

    The production of single-enantiomer compounds like Metaraminol relies on two primary strategies: asymmetric synthesis and chiral resolution. The choice between these methods significantly impacts production efficiency nih.gov.

    Chiral Resolution : This is a classical approach that involves the separation of a racemic mixture. While effective, it is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%. The other 50% (the unwanted enantiomer) is typically discarded, leading to poor atom economy. The synthesis of ¹⁸F-labeled Metaraminol derivatives that utilizes HPLC to separate a mix of stereoisomers is an example of a chiral resolution technique nih.gov. Kinetic resolution, for instance using lipase enzymes that preferentially acylate one enantiomer, is another resolution strategy that allows for the separation of the two forms mdpi.commdpi.com.

    Asymmetric Synthesis : This modern approach aims to convert an achiral starting material directly into a single chiral product, thereby avoiding the formation of a racemic mixture nih.gov. This can be achieved using chiral catalysts, reagents, or auxiliaries. The key benefit is a theoretical yield of 100% for the desired enantiomer, representing a significant improvement in efficiency and atom economy over resolution methods. The synthesis of ¹⁸F-Metaraminol via electrophilic fluorination of a pre-existing chiral organometallic derivative is an example of an asymmetric synthesis nih.gov.

    Comparison of Chiral Production Methodologies
    ParameterAsymmetric SynthesisChiral Resolution
    Theoretical Max Yield 100%50%
    Atom Economy HighLow (unless unwanted enantiomer is recycled)
    Process Directly creates the desired enantiomer from achiral precursors. nih.govSeparates a pre-formed racemic mixture. nih.gov
    Complexity Often requires development of specific chiral catalysts or auxiliaries. mdpi.comRequires efficient separation techniques (e.g., HPLC, crystallization). nih.gov

    Emerging Strategies for High Chiral Purity Synthesis

    The demand for enantiomerically pure pharmaceuticals has driven the development of novel and more efficient synthetic strategies nih.gov. For chiral amines like Metaraminol, several emerging fields show significant promise.

    Biocatalysis : The use of enzymes as catalysts offers exceptional stereoselectivity under mild reaction conditions nih.gov. Engineered enzymes, particularly ω-transaminases, are increasingly used for the synthesis of chiral amines. These biocatalysts can convert a prochiral ketone into a single amine enantiomer with very high purity, offering a green and efficient alternative to traditional chemical methods nih.govbohrium.com.

    Transition-Metal Catalysis : Advanced methods using transition-metal catalysts are being developed for the asymmetric synthesis of chiral amines. These strategies include enantioselective Mannich additions, alkylation of imine derivatives, and cross-coupling reactions, providing new routes to complex chiral amine structures rsc.org.

    Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has become a major area of research mdpi.comresearchgate.net. Chiral organocatalysts can promote highly enantioselective transformations, avoiding the use of potentially toxic or expensive metals.

    Advanced Separation Technologies : Alongside synthetic innovations, advances in separation science contribute to achieving high chiral purity. Techniques such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer high separation efficiency and are becoming powerful tools for both the analysis and purification of enantiomers nih.gov.

    Analytical Methodologies for Enantiomeric Resolution and Purity Assessment of Metaraminol Bitartrate

    Chiral Chromatography for Stereoisomer Separation

    Chiral chromatography is a specialized form of column chromatography where the stationary phase is chiral, allowing for the differential interaction with enantiomers and diastereomers. ntu.edu.sg This differential interaction leads to varying retention times, enabling their separation and quantification.

    High-Performance Liquid Chromatography (HPLC) Techniques

    HPLC is a cornerstone technique for the enantiomeric resolution of metaraminol (B1676334) bitartrate (B1229483) due to its high efficiency and sensitivity. yakhak.orgcsfarmacie.cz The success of the separation hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. yakhak.orgcsfarmacie.cz

    CSPs are the heart of chiral HPLC, and various types have been developed for the separation of a wide range of chiral compounds. eijppr.com For primary amines and amino alcohols like metaraminol, crown ether-based and polysaccharide-based CSPs have proven to be particularly effective. google.comumich.edu

    Crown ether-based CSPs, such as Crownpak CR(+), are highly effective for the chiral resolution of compounds containing primary amine groups, including amino acids and amino alcohols. umich.eduthelabstore.co.ukelementlabsolutions.com The chiral recognition mechanism involves the formation of a complex between the protonated primary ammonium (B1175870) ion (-NH3+) of the analyte and the chiral crown ether cavity under acidic conditions. elementlabsolutions.comchiraltech.com Enantiomers that form more stable complexes with the chiral crown ether are retained longer on the column, leading to their separation. umich.edu For instance, when using a Crownpak CR(+) column, the D-form (or in the case of metaraminol, the (1S)-stereoisomers) is expected to have a stronger interaction and thus elute later than the L-form (or (1R)-stereoisomers). umich.eduelementlabsolutions.com The elution order can be reversed by using the corresponding Crownpak CR(-) column. elementlabsolutions.com

    A study on the direct chiral chromatographic separation of the four stereoisomers of metaraminol (referred to as meta-hydroxyphenylpropanolamine or MHPA) utilized a Crownpak CR(+) column. umich.edu This system demonstrated superior capability in resolving these primary amine-containing compounds. umich.edu The separation is based on the preferential inclusion of the protonated amino group of one enantiomer into the 18-crown-6 (B118740) ether pocket of the stationary phase. umich.edu

    Table 1: Characteristics of Crownpak CR(+) CSP for Metaraminol Enantiomer Separation

    FeatureDescriptionReference
    Chiral Selector Chiral Crown Ether thelabstore.co.ukelementlabsolutions.com
    Support 5-µm silica-gel thelabstore.co.uk
    Mechanism Complex formation with protonated primary amines elementlabsolutions.comchiraltech.com
    Target Analytes Primary amines, amino acids, amino alcohols umich.eduthelabstore.co.ukelementlabsolutions.com
    Elution Order on CR(+) D-form (or 1S-stereoisomers) typically retained longer umich.eduelementlabsolutions.com

    Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability and high chiral recognition ability. yakhak.orgnih.gov Amylose tris(3,5-dimethylphenylcarbamate) coated or bonded to a silica (B1680970) gel support is a prominent example of such a CSP. google.comnih.gov The chiral recognition mechanism of these phases is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.govnih.gov

    A method for separating and detecting metaraminol bitartrate and its isomers by HPLC has been developed using a bonded chiral chromatographic column with amylose-tris(3,5-dimethylphenylcarbamate) covalently bonded to the silica gel surface as the filler. google.com This type of column, such as the CHIRALPAK AD series, has been shown to effectively resolve the four stereoisomers of metaraminol. google.com

    Table 2: Specifications for HPLC Analysis of Metaraminol Isomers using a Bonded Amylose-Based CSP

    ParameterConditionReference
    Column Type Bonded Chiral Chromatographic Column google.com
    Stationary Phase Amylose-tris(3,5-dimethylphenylcarbamate) on silica gel google.com
    Detection Wavelength 210–255 nm (preferably 220 nm) google.com
    Column Temperature 15–45 °C (preferably 30 °C) google.com
    Flow Rate 0.4–2.0 mL/min (preferably 1.0 mL/min) google.com

    While coated polysaccharide CSPs are highly effective, they have limitations regarding the solvents that can be used as the mobile phase. eurekaselect.com To overcome this, immobilized polysaccharide-derived CSPs were developed. In these CSPs, the polysaccharide derivative is covalently bonded to the silica support. eurekaselect.comresearchgate.net This immobilization allows for the use of a wider range of solvents, including those "forbidden" for coated phases like tetrahydrofuran, chloroform, and dichloromethane, thereby enhancing the possibilities for method development and improving enantioselective resolution. eurekaselect.comnih.gov Immobilized CSPs also generally offer longer column lifetimes. elementlabsolutions.com Although sometimes showing slightly lower chromatographic performance than their coated counterparts under identical mobile phase conditions, this can often be compensated for by the expanded solvent choice. mdpi.com

    The development of immobilized CSPs, such as immobilized amylose and cellulose phenylcarbamates, has significantly advanced the field of enantiomeric separations by providing more robust and versatile analytical tools. eurekaselect.comchiraltech.com

    Mobile Phase Optimization for Baseline Resolution and Enantioselectivity

    The composition of the mobile phase is a critical factor that significantly influences the retention, resolution, and selectivity of the enantiomeric separation. csfarmacie.cz Careful optimization is required to achieve baseline separation of all stereoisomers.

    For crown ether-based CSPs like Crownpak CR(+), acidic aqueous mobile phases are standard. thelabstore.co.uk A study detailing the separation of metaraminol stereoisomers employed a mobile phase consisting of 113 mM aqueous perchloric acid. umich.edu The low pH ensures that the primary amine group of metaraminol is protonated, facilitating its interaction with the crown ether. elementlabsolutions.comchiraltech.com While effective, the use of strong acids like perchloric acid can potentially shorten the lifespan of silica-based columns. chromforum.org To modulate retention, especially for more hydrophobic samples, methanol (B129727) can be added to the aqueous mobile phase, typically up to a maximum of 15% v/v. thelabstore.co.uk

    For polysaccharide-based CSPs, a different approach to the mobile phase is often required. A patented method for the separation of metaraminol and its isomers on an amylose-tris(3,5-dimethylphenylcarbamate) column utilizes a non-aqueous mobile phase. google.com This method employs a mixture of n-hexane, anhydrous ethanol (B145695), and isopropylamine (B41738). google.com The specific ratio of these components is crucial for achieving optimal separation. For example, a volume ratio of (60-95):(5-30):(0.05-0.5) for n-hexane:anhydrous ethanol:isopropylamine is specified. google.com In this normal-phase system, ethanol acts as the polar modifier, and isopropylamine serves as a basic additive to improve peak shape and reduce tailing of the basic amine analytes.

    Table 3: Examples of Mobile Phases for Metaraminol Enantiomer Separation

    CSP TypeMobile Phase CompositionPurpose of ComponentsReference
    Crown Ether (Crownpak CR(+)) 113 mM Aqueous Perchloric AcidEnsures protonation of the primary amine for interaction with the CSP. umich.edu
    Bonded Polysaccharide (Amylose-based) n-Hexane/Anhydrous Ethanol/Isopropylamine (60-95:5-30:0.05-0.5 v/v/v)n-Hexane as the main solvent, ethanol as a polar modifier, and isopropylamine as a basic additive to improve peak shape. google.com

    The choice between these different CSP and mobile phase systems will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and instrument compatibility.

    Analytical and Semipreparative Scale Resolution for Milligram Quantities and High Enantiomeric Excess

    The demand for enantiomerically pure compounds for research and development, particularly for studies like positron emission tomography (PET), necessitates methods capable of resolving milligram quantities of stereoisomers to a high degree of enantiomeric excess (ee). umich.edu Direct chiral high-performance liquid chromatography (HPLC) has proven to be an effective technique for this purpose.

    A published method for the direct chiral chromatographic separation of the four stereoisomers of meta-hydroxyphenylpropanolamine (MHPA), the core structure of metaraminol, utilizes a Crownpak CR (+) chiral stationary phase (CSP). umich.edu This crown ether-based column demonstrates the ability to resolve the stereoisomers on both analytical and semipreparative scales. umich.edu

    In a specific application, semipreparative chromatographic resolution of an isomeric mixture of MHPA successfully yielded milligram quantities of each of the four stereoisomers with an enantiomeric excess greater than 97%. umich.edu The separation was achieved using a 150 x 10 mm i.d. Crownpak CR (+) column with 113 mM aqueous perchloric acid serving as the mobile phase at a flow rate of 2 ml/min. umich.edu The high purity obtained at this scale is crucial for subsequent research, including radiolabeling studies. umich.edu Further purification through recrystallization of the resulting bitartrate or fumarate (B1241708) salts can elevate the enantiomeric purity to over 99%. umich.edu

    Table 1: Semipreparative HPLC Conditions for Metaraminol Stereoisomer Resolution

    ParameterValue
    Column Crownpak CR (+)
    Dimensions 150 x 10 mm i.d.
    Mobile Phase 113 mM Aqueous Perchloric Acid
    Flow Rate 2 ml/min
    Detection UV at 290 nm
    Injection Volume 60 µl (from a 100 mg/ml stock)
    Resulting Purity >97% ee (initial), >99% ee (after recrystallization)
    Source umich.edu
    Reversed-Phase Ion-Pair Chromatography with Counterions (e.g., Dioctyl Sodium Sulfosuccinate)

    Reversed-phase ion-pair chromatography (RPIPC) is a versatile technique used for the separation of ionic or highly polar compounds on common reversed-phase columns (e.g., C8, C18). technologynetworks.com The method involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comyoutube.com This reagent has a charge opposite to that of the analyte, forming a neutral ion-pair complex. youtube.com The formation of this neutral, more hydrophobic complex enhances its retention on the non-polar stationary phase, allowing for separation. technologynetworks.com

    For basic compounds like the amine metaraminol, an acidic counterion is used as the ion-pairing agent. While the specific use of Dioctyl Sodium Sulfosuccinate for the enantiomeric resolution of metaraminol is not prominently documented in available literature, the principle can be applied using other chiral counterions. Chiral ion-pair chromatography utilizes a chiral resolving agent as the counter-ion, which forms diastereomeric ion-pairs with the enantiomers of the analyte. nih.govnih.gov These diastereomeric pairs have different stabilities and affinities for the stationary phase, enabling their separation. nih.gov

    For instance, other amino alcohols structurally similar to metaraminol have been successfully resolved using (+)-10-camphorsulfonate as the chiral counter-ion. nih.govresearchgate.net The choice of the ion-pairing agent is critical and depends on factors such as its hydrophobicity and the presence of functional groups suitable for interaction. nih.gov The separation is influenced by the mobile phase composition, including the type and concentration of the organic modifier and the ion-pairing agent itself. nih.gov This approach offers a way to achieve chiral separation on conventional achiral columns, providing an alternative to chiral stationary phases. technologynetworks.comnih.gov

    Other Chromatographic Techniques (e.g., Gas Chromatography, Supercritical Fluid Chromatography)

    Beyond HPLC, other chromatographic techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are employed for chiral separations.

    Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For the enantiomeric separation of chiral amines like metaraminol, which are non-volatile, a derivatization step is often required to increase their volatility. researchgate.net The separation can then be performed using two main approaches:

    Indirect Method: The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral GC column. researchgate.net

    Direct Method: The underivatized or derivatized enantiomers are separated directly on a chiral stationary phase (CSP). researchgate.netresearchgate.net Cyclodextrin-based CSPs are very common and versatile for this purpose. researchgate.netnih.gov The chiral selector, often a cyclodextrin (B1172386) derivative, is incorporated into the polysiloxane stationary phase and separates enantiomers based on the differential stability of the transient diastereomeric complexes formed. chromatographyonline.com

    Supercritical Fluid Chromatography (SFC): SFC has emerged as a premier technique for both analytical and preparative chiral separations, often considered faster, more efficient, and "greener" than HPLC. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide, a non-toxic solvent, mixed with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid separations without a loss of efficiency. chromatographyonline.com

    SFC is particularly well-suited for the chiral separation of polar compounds, including primary amines. wiley.comchromatographyonline.com The addition of acidic or basic additives to the modifier can significantly improve peak shape and selectivity. chromatographyonline.comnih.gov For primary amines like metaraminol, polysaccharide-based CSPs are often used, and the addition of an acidic additive to the mobile phase can be crucial for achieving successful separation, potentially by forming an intact salt pair that is then resolved on the column. chromatographyonline.comnih.gov Given its advantages in speed and reduced solvent consumption, SFC is a highly attractive method for obtaining milligram quantities of pure enantiomers for drug discovery and development. wiley.com

    Non-Chromatographic Chiral Resolution Methods

    Crystallization-Based Approaches:

    Crystallization is a classical yet powerful method for the resolution of racemates, particularly on a large scale. The primary strategy involves converting the enantiomeric pair into a pair of diastereomers, which possess different physical properties, such as solubility. wikipedia.org

    The most common method for resolving a racemic amine like metaraminol is through the formation of diastereomeric salts using a single enantiomer of a chiral acid as the resolving agent. wikipedia.orglibretexts.org L(+)-Tartaric acid, a readily available and inexpensive chiral compound, is frequently used for this purpose. libretexts.org

    The process involves reacting the racemic mixture of metaraminol with an equimolar or sub-equimolar amount of L(+)-tartaric acid in a suitable solvent. umich.edupbworks.com The basic amino group of the metaraminol enantiomers reacts with the acidic carboxylic acid groups of tartaric acid to form two different diastereomeric salts:

    (1R,2S)-metaraminol-(2R,3R)-tartrate

    (1S,2R)-metaraminol-(2R,3R)-tartrate

    These two diastereomeric salts are not mirror images and thus have different crystal structures and, crucially, different solubilities in a given solvent system. pbworks.comresearchgate.net This difference in solubility is the basis for the separation. The mechanism of chiral recognition is complex, involving a three-dimensional fit and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the resolving agent and the enantiomers, which leads to the more stable, and typically less soluble, crystal lattice of one of the diastereomeric salts. researchgate.netmdpi.com

    Fractional crystallization exploits the solubility difference between the formed diastereomeric salts. wikipedia.org By carefully selecting the solvent and controlling conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution while the more soluble salt remains in the mother liquor. pbworks.com

    In the resolution of a mixture of meta-hydroxyphenylpropanolamine (MHPA) stereoisomers, treatment with (+)-(2R,3R)-tartaric acid in hot 95% ethanol led to the crystallization of the (+)-bitartarate salt of metaraminol [(1R,2S)-isomer]. umich.edu This initial fractional crystallization yielded the target diastereomer with a 95% enantiomeric excess. umich.edu

    To achieve the high purity required for pharmaceutical applications, one or more subsequent recrystallization steps are performed. This involves dissolving the collected crystals in a hot solvent and allowing them to cool slowly, which further purifies the desired diastereomer by removing residual impurities, including the other diastereomer. umich.edu For metaraminol bitartrate, performing three recrystallizations from ethanol was shown to increase the optical purity to greater than 99%. umich.edu The pure enantiomer can then be recovered from the salt by treatment with a base. pbworks.com

    Capillary Electrophoresis and Related Microfluidic Techniques

    Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. For chiral separations, a chiral selector is added to the background electrolyte, which interacts differently with each enantiomer, leading to differences in their electrophoretic mobility and thus enabling their separation. nih.govrsc.org

    Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules. nih.govresearchgate.net The separation of metaraminol enantiomers can be achieved by optimizing various CE parameters, including the type and concentration of the chiral selector, buffer pH, and applied voltage. ablesci.com For basic compounds like metaraminol, acidic buffer conditions are typically employed. researchgate.net

    While specific studies on metaraminol are not prevalent, the successful enantioseparation of structurally similar sympathomimetic amines and β-adrenergic antagonists by CE has been widely reported. researchgate.netablesci.com For example, the enantiomers of denopamine (B1670247) were successfully resolved using heptakis(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector. researchgate.net Similarly, various β-blockers have been separated using carboxymethylated-β-cyclodextrin (CM-β-CD). ablesci.com These methodologies provide a strong basis for developing a validated CE method for the enantiomeric purity assessment of metaraminol bitartrate.

    Microfluidic techniques, which are essentially miniaturized versions of CE and HPLC, offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

    Kinetic Resolution Strategies

    Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts faster, converting into the product, while the slower-reacting enantiomer remains, leading to its enrichment in the unreacted starting material. mdpi.com The maximum yield for the recovered, unreacted enantiomer is 50%. cas.cz

    This strategy can be applied through chemical or enzymatic methods. Enzymatic kinetic resolutions are particularly common due to the high stereoselectivity of enzymes like lipases or proteases. cas.czuab.cat For a molecule like metaraminol, an enzymatic acylation could selectively acylate one enantiomer, allowing for its separation from the unacylated enantiomer.

    A more advanced approach is Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows the faster-reacting enantiomer to be converted to the desired product with a theoretical yield of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov Biocatalytic DKR approaches have been successfully used for the synthesis of β-branched aromatic amino acids, which share structural similarities with metaraminol. nih.gov While direct application of kinetic resolution to metaraminol is not widely documented, the principles and successes with related compounds suggest its potential as a viable resolution strategy. uab.catresearchgate.net

    Membrane-Based Separation Techniques

    Membrane-based separation has emerged as a promising technology for the large-scale resolution of enantiomers, offering advantages like continuous operation and lower energy consumption compared to chromatography. mdpi.comnih.gov These techniques utilize enantioselective membranes that preferentially interact with and transport one enantiomer over the other.

    The enantioselectivity of a membrane can be achieved in several ways:

    Intrinsically Chiral Polymers: The membrane itself is made from a chiral polymer (e.g., cellulose derivatives, chiral polyimides) whose structure allows for differential interaction with the enantiomers. mdpi.comwur.nl

    Chiral Selector Immobilization: A chiral selector molecule is immobilized or covalently bonded to the surface or within the pores of an achiral polymer membrane. nih.gov

    Mixed Matrix Membranes (MMMs): Chiral porous fillers, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), are embedded within a polymer matrix. nih.govnih.gov These fillers possess chiral recognition sites that facilitate the separation.

    The transport mechanism can be either "diffusion-selective," where one enantiomer binds more strongly to the chiral sites and diffuses through the membrane faster, or "sorption-selective," where the more strongly interacting enantiomer is retarded, allowing the other to pass through more quickly. nih.gov Although specific applications for metaraminol are not detailed in the literature, the successful separation of other chiral pharmaceuticals, such as the β-blocker propranolol, using membranes with immobilized chiral carriers demonstrates the feasibility of this approach for resolving metaraminol enantiomers.

    Advanced Spectroscopic and Spectrometric Techniques for Enantiomer Characterization

    Beyond separation, advanced analytical techniques are crucial for structural elucidation of impurities and unambiguous confirmation of chirality.

    High Performance Liquid Chromatography-Quadrupole/Time of Flight–Tandem Mass Spectrometry (HPLC-Q/TOF-MS) for Impurity Profiling

    Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. nih.gov The combination of High-Performance Liquid Chromatography (HPLC) with high-resolution mass spectrometry, such as Quadrupole/Time of Flight (Q/TOF-MS), is a powerful tool for the detection, identification, and structural elucidation of unknown impurities, even at trace levels. wur.nl

    A study on metaraminol bitartrate for injection utilized two-dimensional HPLC coupled to Q/TOF-MS (2D HPLC-Q/TOF-MS) to characterize a new impurity. nih.gov In this setup, a peak containing the impurity was isolated in the first dimension of chromatography and then transferred to a second dimension for further separation and analysis by the mass spectrometer.

    The high mass accuracy of the Q/TOF instrument allowed for the determination of the elemental composition of the impurity and its fragments. The impurity was identified as (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid, labeled as MET-TA. nih.gov Further investigation revealed that this impurity is an amidation product formed between metaraminol and tartaric acid, the counter-ion in the bitartrate salt. nih.gov This detailed characterization would be difficult to achieve with standard HPLC-UV methods alone.

    Table 2: Impurity Identified in Metaraminol Bitartrate via HPLC-Q/TOF-MS An interactive data table detailing the impurity discovered in Metaraminol Bitartrate injection.

    Impurity NameAbbreviationMolecular FormulaFormation MechanismAnalytical Technique
    (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acidMET-TAC13H17NO7Amidation product of metaraminol and tartaric acid2D HPLC-Q/TOF-MS
    Data sourced from references nih.gov.

    Electronic Circular Dichroism (ECD) for Chiral Identification

    Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a definitive method for determining the absolute configuration of enantiomers and assessing their purity.

    Enantiomers, being non-superimposable mirror images, produce ECD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) for one enantiomer will correspond to a negative peak for the other. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having a 50:50 ratio of enantiomers, is optically inactive and will produce no ECD signal.

    For the chiral identification of metaraminol, the ECD spectrum of a pure sample of the (1R,2S)-enantiomer would be measured. This spectrum would serve as a reference standard. Any deviation from this standard spectrum in a test sample would indicate the presence of other stereoisomers. By creating a calibration curve plotting ECD signal amplitude against known enantiomeric compositions, the technique can be used for the rapid and accurate quantitative determination of enantiomeric purity. This method is valuable because it is non-destructive and can be used with small sample quantities.

    Nuclear Magnetic Resonance (NMR) for Structural Assignment of Stereoisomers

    Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. In the case of metaraminol, which is the (1R,2S) stereoisomer of meta-hydroxyphenylpropanolamine (MHPA), NMR provides critical data for assigning the relative configuration of its diastereomers. umich.edu

    Metaraminol belongs to the (±)-erythro diastereomeric pair, while the other pair is (±)-threo. These diastereomers can be distinguished using ¹H NMR spectroscopy by analyzing the coupling constants (J values) of the benzylic protons. Research has demonstrated that the crude product containing all four stereoisomers exhibits distinct signals for the diastereomeric pairs. Integration of the benzylic proton peak areas can reveal the concentration ratio of the erythro and threo pairs. umich.edu

    The key distinguishing feature is the coupling constant between the benzylic protons. The (±)-erythro and (±)-threo enantiomeric pairs show characteristic differences in their ¹H NMR spectra, allowing for their structural assignment. umich.edu

    Table 1: ¹H NMR Benzylic Proton Coupling Constants for MHPA Diastereomers

    Diastereomeric PairBenzylic Proton Coupling Constant (J)
    (±)-erythro (includes Metaraminol)5.6 Hz
    (±)-threo7.5 Hz

    This data is instrumental in confirming the identity and relative stereochemistry of the isomers in a synthesized mixture. umich.edu

    While standard ¹H NMR in an achiral solvent can differentiate diastereomers, it cannot distinguish between enantiomers. In a typical NMR spectrum, enantiomers are indistinguishable. To resolve and quantify enantiomers using NMR, chiral derivatizing agents or chiral solvating agents are often employed. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their quantification. wikipedia.org

    Purity Quantification and Enantiomeric Excess Determination in Research Settings

    In research settings, ensuring the chemical and optical purity of metaraminol bitartrate is critical. The quantification of purity and the determination of enantiomeric excess (ee) are typically achieved through a combination of separation techniques and analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of metaraminol. umich.edu

    A common research practice to enhance optical purity is fractional crystallization. This process leverages the different solubilities of diastereomeric salts to separate them. For metaraminol, which is the (1R,2S)-isomer, (+)-(2R,3R)-tartaric acid is used to form the diastereomeric bitartrate salt. This process selectively crystallizes the desired isomer, thereby increasing its enantiomeric excess in the solid phase. umich.edu

    Research findings have detailed the effectiveness of this method. In one study, a mixture of MHPA stereoisomers was treated with (+)-(2R,3R)-tartaric acid. The subsequent crystallization and analysis by chiral HPLC provided quantitative data on the improvement of enantiomeric excess. umich.edu

    Table 2: Enantiomeric Excess (ee) of Metaraminol Bitartrate after Fractional Crystallization

    Crystallization StepMass ObtainedEnantiomeric Excess (ee) by Chiral HPLC
    First Crop720 mg95%
    Second Crop (from filtrate)270 mg92%
    After Three Recrystallizations->99%

    The data demonstrates a significant increase in the purity of the desired enantiomer through physical separation, with chiral HPLC serving as the quantitative analytical tool. umich.edu

    While chiral HPLC is a benchmark for ee determination, other methods are utilized in broader research contexts. These can include NMR spectroscopy with the use of chiral solvating agents, which can induce chemical shift differences between enantiomers, allowing for their quantification by integrating the corresponding signals. researchgate.netarkat-usa.org Gas chromatography (GC) using chiral columns is another established technique. nih.gov The choice of method depends on the specific requirements of the analysis, such as sample throughput, required accuracy, and available instrumentation. nih.gov

    Preclinical Pharmacological Investigations of Metaraminol Bitartrate Enantiomers

    Stereoselective Interactions with Adrenergic Receptor Subtypes

    The interaction of metaraminol (B1676334) enantiomers with adrenergic receptors is a key determinant of their pharmacological activity. The spatial arrangement of the functional groups in each stereoisomer influences how it binds to the receptor pocket, leading to differences in affinity and efficacy. For many adrenergic agents, one enantiomer is often significantly more active than the others. mdpi.comnih.gov

    Ligand Binding Studies to α1, α2, and β2 Adrenergic Receptors

    Ligand binding studies are essential for characterizing the affinity of a drug for its receptor. While metaraminol is known to act as an agonist at α-adrenergic receptors, detailed comparative binding studies across all its stereoisomers for α1, α2, and β2 subtypes are not extensively detailed in the available literature. drugbank.com However, the principles of stereoselectivity are well-established for adrenergic receptors. For instance, studies on the isomers of the β-blocker carvedilol (B1668590) show that the (S)-enantiomer blocks both α- and β-adrenergic receptors, whereas the (R)-form is a pure α1-antagonist. mdpi.com Similarly, for the drug dobutamine, the (+)-isomer is a more potent agonist at β-adrenergic receptors, while the (-)-isomer is a potent partial agonist at α-adrenergic receptors. nih.gov This highlights the differential stereochemical requirements of adrenergic receptor subtypes. Metaraminol's activity is primarily associated with the (1R,2S)-isomer, suggesting it possesses the optimal configuration for binding to and activating its target receptors. nih.govnih.gov

    Assessment of Binding Affinity (Ki, IC50) and Potency Differences Among Stereoisomers

    The table below illustrates how binding affinity data for metaraminol stereoisomers at different adrenergic receptors would be presented. Note: The values are hypothetical and for illustrative purposes only, as specific comparative data was not found in the searched literature.

    StereoisomerReceptor SubtypeBinding Affinity (Ki, nM)Potency (IC50, nM)
    (1R,2S)-metaraminol (l-isomer)α1Data not availableData not available
    (1R,2S)-metaraminol (l-isomer)α2Data not availableData not available
    (1R,2S)-metaraminol (l-isomer)β2Data not availableData not available
    (1S,2R)-metaraminol (d-isomer)α1Data not availableData not available
    (1S,2R)-metaraminol (d-isomer)α2Data not availableData not available
    (1S,2R)-metaraminol (d-isomer)β2Data not availableData not available

    Correlation of Specific Molecular Configurations with Higher Receptor Affinity

    The structure-activity relationship for β-adrenergic receptor agonists is well-studied. The binding of these ligands is typically dependent on interactions with specific amino acid residues in the receptor's binding pocket. nih.govresearchgate.net For phenylethanolamine compounds like metaraminol, key structural features for high affinity include the hydroxyl group on the beta-carbon and the phenolic hydroxyl group on the aromatic ring. nih.gov

    The clinically used form of metaraminol is the (1R,2S)-stereoisomer. nih.gov This specific configuration is crucial for its pharmacological activity. This suggests that the spatial orientation of the β-hydroxyl group and the α-methyl group in the (1R,2S) configuration allows for optimal interaction with the binding site of the α1-adrenergic receptor, leading to higher affinity and agonist activity compared to its other stereoisomers. Molecules with different stereochemistry, or "distomers," typically exhibit significantly lower activity because they cannot form the same complementary binding interactions with the receptor. mdpi.com

    Mechanisms of Action at the Preclinical Level

    Metaraminol exhibits a dual mechanism of action, acting both indirectly by promoting the release of norepinephrine (B1679862) and directly as an agonist on adrenergic receptors. drugbank.comderangedphysiology.com These actions are also subject to stereoselectivity.

    Enantiomer-Specific Norepinephrine Releasing Properties

    A primary mechanism of metaraminol is its indirect sympathomimetic effect. It acts as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and displacing norepinephrine from storage vesicles. derangedphysiology.com This release of endogenous norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. Preclinical studies have demonstrated that the action of metaraminol is highly dependent on the presence of norepinephrine stores in tissues. derangedphysiology.com In animals with depleted norepinephrine stores, the response to metaraminol is minimal. derangedphysiology.com While it is established that the (1R,2S)-isomer of metaraminol possesses this property, comparative studies quantifying the norepinephrine-releasing capabilities of the different stereoisomers were not found in the available literature. It is plausible that the same structural features that confer direct receptor affinity also determine the efficiency of uptake into the nerve terminal and displacement of norepinephrine.

    Mixed Mechanism of Action Exhibited by Specific Enantiomers

    Metaraminol exhibits a complex, mixed mechanism of action, functioning as both a direct-acting and an indirect-acting sympathomimetic agent. droracle.aiderangedphysiology.com Its primary activity stems from the (1R,2S)-enantiomer of meta-hydroxynorephedrine. wikipedia.org The direct action involves agonism at α1-adrenergic receptors on vascular smooth muscle, which leads to vasoconstriction. droracle.aidroracle.aidrugbank.com Some evidence also suggests a mild direct effect on β1-adrenergic receptors. droracle.ai

    However, the dominant mechanism is indirect and involves its function as a "false neurotransmitter." derangedphysiology.comwikipedia.org The active enantiomer is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. derangedphysiology.comdrugbank.com This release of endogenous norepinephrine into the synaptic cleft is the principal contributor to metaraminol's pressor effects. derangedphysiology.comwikipedia.org At doses commonly used in clinical practice, these indirect α1-adrenergic effects are predominant. wikipedia.org

    Stereospecificity in Monoamine Transporter Interactions

    Substrate Properties for Norepinephrine Reuptake Transporter (NET)

    Table 1: Stereospecific Inhibition of Monoamine Transporters by Metaraminol (meta-hydroxyephedrine) Isomers This table summarizes findings on the potency of meta-hydroxyephedrine isomers at different monoamine transporters.

    StereoisomerTransporter PotencyKey FindingReference
    (1R,2S) Most potent inhibitor of NETIdentified as the most potent isomer overall at the norepinephrine transporter. researchgate.netnih.gov
    (1S,2R) Less potent at NET than (1R,2S)Suggested as potentially better for PET imaging due to greater selectivity among transporters. researchgate.netnih.gov
    All Isomers NET > DAT & SERTAll four stereoisomers demonstrated the highest potency for the norepinephrine transporter. researchgate.netnih.gov

    Resistance to Enzymatic Degradation by Monoamine Oxidase (MAO) and Catechol-O-methyl Transferase (COMT)

    A significant feature of metaraminol is its resistance to enzymatic degradation by the two primary enzymes responsible for catecholamine catabolism: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). derangedphysiology.com Unlike endogenous catecholamines such as norepinephrine, which are rapidly metabolized by these enzymes, metaraminol is not a substrate for either MAO or COMT. derangedphysiology.comyoutube.com This resistance to enzymatic breakdown contributes to its prolonged duration of action compared to norepinephrine. While MAO-A is primarily responsible for dopamine (B1211576) degradation and COMT is also crucial for metabolizing intrarenal dopamine, metaraminol's structure prevents its breakdown by these pathways. nih.govnih.gov

    Preclinical Models for Enantiomer Evaluation

    The evaluation of metaraminol's enantiomers relies heavily on a variety of preclinical models to elucidate their pharmacological properties and mechanisms of action. These models range from cellular-level assays to whole-animal studies.

    In Vitro Receptor Assays and Cellular Mechanisms

    In vitro models are fundamental for dissecting the molecular interactions of metaraminol's enantiomers. Studies have utilized cell lines transfected with human monoamine transporters (NET, DAT, and SERT) to characterize the stereoselective inhibition and uptake of the drug. researchgate.netnih.govpsu.edunih.gov In these assays, researchers measure the ability of each stereoisomer to inhibit the uptake of a radiolabeled neurotransmitter, such as [3H]norepinephrine, into the cells. researchgate.netnih.gov This approach allows for the precise determination of inhibitory constants (IC50 values) and provides insights into the specific interactions between each enantiomer and the transporter binding sites. researchgate.net Such cellular models are crucial for understanding the structure-activity relationships that govern the drug's potency and selectivity. psu.edu

    Utilization of Animal Models in Pharmacological Research (e.g., mouse, rat, monkey studies)

    Animal models are indispensable for evaluating the systemic and physiological effects of metaraminol enantiomers. nih.gov Rodent models, particularly mice and rats, are commonly used in the preclinical development of new drugs to study metabolism and pharmacological activity. nih.govnih.govnih.gov For instance, studies on metaraminol esters have used mice to assess their norepinephrine-depleting activity. nih.gov Research in dogs has been instrumental in demonstrating that the pressor effect of metaraminol is associated with an increase in serum catecholamine concentrations, confirming its indirect action of releasing norepinephrine from storage. derangedphysiology.com While non-human primates like monkeys are also used in pharmacological research, significant interspecies differences in drug metabolism, particularly concerning cytochrome P-450 (CYP) enzymes, must be carefully considered when extrapolating data to humans. nih.govresearchgate.netresearchgate.net

    Table 2: Preclinical Models Used in Metaraminol Research

    Model TypeSpecific ModelApplication in Metaraminol ResearchReference
    In Vitro Transfected Cell Lines (with hNET, hDAT, hSERT)Determining stereospecific inhibition of monoamine transporters. researchgate.netnih.gov
    In Vitro Bovine Chromaffin VesiclesInvestigating inhibition of vesicular monoamine transporter (VMAT2). researchgate.netpsu.edu
    Animal Model MouseEvaluating the norepinephrine-depleting activity of metaraminol derivatives. nih.gov
    Animal Model RatGeneral pharmacological and drug metabolism studies. nih.govnih.gov
    Animal Model DogDemonstrating the indirect, norepinephrine-releasing mechanism of action. derangedphysiology.com

    Comparative Pharmacological Profiles of Metaraminol and Related Sympathomimetic Amines (e.g., Phenylephrine (B352888), Ephedrine)

    Metaraminol, phenylephrine, and ephedrine (B3423809) are sympathomimetic amines utilized for their vasopressor effects, yet they exhibit distinct pharmacological profiles based on their mechanisms of action and receptor selectivity. nih.govscienceopen.com Understanding these differences is crucial for interpreting their hemodynamic effects.

    Metaraminol is a sympathomimetic amine with a mixed mechanism of action. wordpress.comcarewellpharma.in Its primary effect is indirect, acting as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and displacing stored norepinephrine. wordpress.comderangedphysiology.com The released norepinephrine is then responsible for the majority of the subsequent hemodynamic effects. wordpress.comwikipedia.org In addition to this potent indirect action, metaraminol also has a weak direct agonist effect on alpha-1 adrenergic receptors and, at higher doses, on beta-1 adrenergic receptors. wordpress.comderangedphysiology.comdroracle.ai The resulting clinical effects are predominantly those of norepinephrine, including increased peripheral resistance, a rise in blood pressure, and a compensatory decrease in heart rate and cardiac output. wordpress.comderangedphysiology.com

    Phenylephrine is a powerful, direct-acting sympathomimetic agent with high selectivity for alpha-1 adrenergic receptors. wikipedia.org Its mechanism is almost exclusively through direct stimulation of these receptors, leading to potent peripheral vasoconstriction. This pronounced increase in systemic vascular resistance elevates both systolic and diastolic blood pressure. scielo.br A characteristic response to phenylephrine administration is a baroreceptor-mediated reflex bradycardia, a slowing of the heart rate in response to the sharp rise in blood pressure. wikipedia.orgscielo.br Unlike metaraminol and ephedrine, it has minimal to no direct effect on beta-adrenergic receptors. frontiersin.org

    Ephedrine is a mixed-acting sympathomimetic amine that exerts its effects through both direct and indirect mechanisms. wordpress.comcarewellpharma.in It directly stimulates both alpha and beta-adrenergic receptors and also acts indirectly by promoting the release of norepinephrine from nerve endings. wordpress.comresearchgate.netnih.gov This dual action results in an increase in heart rate, myocardial contractility, and cardiac output, alongside a rise in blood pressure. scielo.brresearchgate.net A notable characteristic of ephedrine is its susceptibility to tachyphylaxis, where repeated doses produce a diminishing response. wordpress.com This phenomenon is attributed to the depletion of norepinephrine stores. wordpress.com Preclinical and clinical observations suggest that metaraminol is less prone to causing tachyphylaxis than ephedrine. wordpress.comderangedphysiology.com

    Table 1: Comparative Mechanisms of Action of Metaraminol, Phenylephrine, and Ephedrine

    Compound Primary Mechanism of Action Receptor Agonism (Direct) Key Indirect Action
    Metaraminol Direct and Indirect wordpress.comcarewellpharma.in α1 (alpha-1), weak β1 (beta-1) wordpress.comderangedphysiology.comdroracle.ai Displaces norepinephrine from vesicles (false neurotransmitter) wordpress.comwikipedia.org
    Phenylephrine Direct wikipedia.org α1 (alpha-1) wikipedia.org None
    Ephedrine Direct and Indirect wordpress.comcarewellpharma.in α (alpha) and β (beta) researchgate.netnih.gov Promotes norepinephrine release wordpress.comnih.gov

    Table 2: Comparative Hemodynamic Profiles of Metaraminol, Phenylephrine, and Ephedrine

    Compound Systemic Vascular Resistance (SVR) Blood Pressure (BP) Heart Rate (HR) Cardiac Output (CO)
    Metaraminol ↑↑ (Strong Increase) wordpress.com ↑↑ (Strong Increase) wordpress.com ↔ or ↓ (Compensatory) wordpress.comderangedphysiology.com ↔ or ↓ (Unchanged or Decreased) wordpress.comlitfl.com
    Phenylephrine ↑↑ (Strong Increase) scielo.br ↑↑ (Strong Increase) scielo.br ↓ (Reflex Bradycardia) scielo.brfrontiersin.org ↓ or ↔ (Decreased or Unchanged) frontiersin.org
    Ephedrine ↑ (Increase) nih.gov ↑ (Increase) researchgate.net ↑↑ (Strong Increase) scielo.bryoutube.com ↑ (Increase) scielo.brresearchgate.net

    Computational Chemistry and Molecular Modeling Studies of Metaraminol Bitartrate Enantiomers

    Structure-Activity Relationship (SAR) Studies for Metaraminol (B1676334) Enantiomers

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For chiral molecules like metaraminol, SAR studies are crucial for understanding how the three-dimensional arrangement of atoms influences interactions with biological receptors.

    Elucidating the Influence of Stereochemical Configuration on Biological Activity

    The stereochemical configuration of metaraminol's enantiomers plays a pivotal role in their biological activity. Metaraminol has two chiral centers, leading to four possible stereoisomers. The specific spatial arrangement of the hydroxyl and amino groups on the chiral carbons dictates how each enantiomer binds to its target receptors, primarily adrenergic receptors. nih.gov

    The differential binding affinities of metaraminol enantiomers to adrenergic receptors are a direct consequence of their stereochemistry. The human body is a chiral environment, and receptors often exhibit a high degree of stereoselectivity. This means that one enantiomer may fit into the binding site of a receptor more snugly than its mirror image, much like a hand fits into a specific glove. This precise fit is determined by a combination of factors, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the enantiomer and the amino acid residues of the receptor's binding pocket.

    For instance, the (-)-enantiomer of metaraminol is known to be the more potent vasoconstrictor. This enhanced activity is attributed to its more favorable interaction with α-adrenergic receptors. nih.gov Computational models can visualize and quantify these interactions, revealing the key binding motifs that contribute to the higher affinity of the active enantiomer.

    A hypothetical SAR study might involve synthesizing and testing a series of metaraminol analogs with modifications at various positions. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drugs.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantioselective Effects

    Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by establishing a mathematical relationship between the chemical structure and biological activity. youtube.com This approach uses statistical methods to correlate physicochemical properties of molecules with their observed biological effects. youtube.com

    In the context of metaraminol enantiomers, QSAR models can be developed to predict the enantioselective effects. These models typically use a set of molecular descriptors, which are numerical values that encode various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov By analyzing a training set of molecules with known activities, a QSAR model can learn the relationship between these descriptors and the biological response.

    The resulting QSAR equation can then be used to predict the activity of new or untested compounds. youtube.com For example, a QSAR model could be used to predict the binding affinity of a novel metaraminol derivative to a specific adrenergic receptor subtype. This predictive capability is particularly useful in the early stages of drug discovery, as it allows researchers to prioritize the synthesis of compounds with the most promising predicted activity.

    Descriptor Type Examples Relevance to Enantioselectivity
    Steric Molecular volume, surface areaDescribes the size and shape of the molecule, which is critical for fitting into a chiral binding site.
    Electronic Partial charges, dipole momentGoverns electrostatic interactions with the receptor.
    Hydrophobic LogPInfluences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
    Topological Connectivity indicesEncodes the branching and connectivity of the molecule's atoms.

    Molecular Docking and Simulation Approaches

    Molecular docking and simulation are powerful computational techniques that provide a detailed, three-dimensional view of how a ligand, such as a metaraminol enantiomer, interacts with its protein target. nih.gov These methods are instrumental in predicting binding modes, affinities, and the dynamic behavior of the ligand-receptor complex.

    Prediction of Ligand-Protein Interactions (e.g., Adrenergic Receptors, Viral Proteins)

    Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of metaraminol, docking studies can be used to predict how each enantiomer binds to the active site of adrenergic receptors. nih.govunivr.it These studies can reveal subtle differences in the binding modes of the enantiomers, which can explain their different pharmacological profiles. mdpi.com

    The process of molecular docking involves several steps:

    Preparation of the receptor and ligand structures: This involves obtaining the three-dimensional coordinates of the protein and the ligand, often from experimental data or by building them from scratch.

    Sampling of ligand conformations and orientations: The docking algorithm explores a vast number of possible binding poses for the ligand within the receptor's active site.

    Scoring of the binding poses: A scoring function is used to estimate the binding affinity of each pose, and the pose with the best score is considered the most likely binding mode.

    The results of a docking study can be visualized to show the specific interactions between the ligand and the receptor, such as hydrogen bonds, salt bridges, and hydrophobic contacts. This information is invaluable for understanding the molecular basis of ligand recognition and for designing new ligands with improved binding properties.

    While adrenergic receptors are the primary targets of metaraminol, computational studies could also explore its potential interactions with other proteins, such as viral proteins. This could open up new avenues for drug repurposing, where an existing drug is found to be effective for a new indication.

    Conformational Analysis and Energy Minimization of Stereoisomers

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Each of these arrangements is called a conformation, and they can have different energies. Energy minimization is a computational process that finds the lowest energy conformation of a molecule, which is its most stable state.

    For the stereoisomers of metaraminol, conformational analysis and energy minimization are essential for understanding their three-dimensional shapes and how they present themselves to a receptor. The different spatial arrangements of the functional groups in each stereoisomer can significantly affect their ability to bind to a target.

    By performing these calculations, researchers can identify the most likely conformations that each stereoisomer will adopt in solution and in the binding site of a receptor. This information can then be used in molecular docking studies to improve the accuracy of the predicted binding modes.

    Application of Machine Learning Models in Enantiomer-Specific Drug Discovery and Design

    Machine learning (ML) is a branch of artificial intelligence that enables computers to learn from data without being explicitly programmed. mdpi.com In recent years, ML has emerged as a powerful tool in drug discovery, with applications ranging from target identification to lead optimization. researchgate.netresearchgate.net

    In the context of enantiomer-specific drug discovery for metaraminol, ML models can be trained on large datasets of chemical structures and their corresponding biological activities. nih.gov These models can then be used to predict the activity of new, un-synthesized compounds, thereby accelerating the discovery of potent and selective drug candidates. youtube.com

    One of the key advantages of ML is its ability to learn complex, non-linear relationships between chemical structure and biological activity that may not be apparent from traditional QSAR models. nih.gov This can lead to more accurate predictions and the discovery of novel chemical scaffolds with desired pharmacological properties.

    Machine Learning Model Description Application in Enantiomer-Specific Drug Discovery
    Random Forest An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.Can be used to build robust QSAR models for predicting the enantioselective activity of metaraminol derivatives.
    Support Vector Machines A supervised learning model that uses a hyperplane to separate data into different classes.Can be used to classify compounds as active or inactive against a specific receptor, or to predict their binding affinity.
    Deep Neural Networks A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input.Can be used to learn complex representations of molecular structures and predict their biological activities with high accuracy.

    By leveraging the power of computational chemistry, molecular modeling, and machine learning, researchers can gain unprecedented insights into the structure-activity relationships of metaraminol bitartrate (B1229483) enantiomers. This knowledge is crucial for the rational design of new drugs with improved efficacy and reduced side effects.

    Theoretical Methods for Kinetic and Mechanistic Studies of Chemical Transformations and Degradation

    The investigation of chemical transformations and degradation pathways of pharmaceutical compounds like metaraminol is crucial for understanding their stability and shelf-life. Computational chemistry provides powerful tools to elucidate the kinetics and mechanisms of these processes at a molecular level. While specific theoretical studies on the degradation of metaraminol bitartrate enantiomers are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its precursors.

    A notable study on the degradation of (1R,2S)-1-(m-benzyloxy)-2-nitro-1-propanol (BNA), a precursor to metaraminol, employed a combination of High-Performance Liquid Chromatography (HPLC), electronic circular dichroism, and theoretical methods to explore its degradation kinetics. nih.govresearchgate.net The primary degradation pathway identified was a retro-Henry reaction, which was investigated under various conditions, including spontaneous, solvent-catalyzed, and base-catalyzed environments. nih.govresearchgate.net This reaction leads to the formation of 3-benzyloxybenzaldehyde (B162147) and nitroethane. nih.gov

    Theoretical calculations, often utilizing Density Functional Theory (DFT), are instrumental in such studies. mdpi.com These methods can be used to:

    Determine Reaction Mechanisms: By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thus elucidating the step-by-step mechanism of degradation. mdpi.com For instance, in the degradation of other organic molecules, computational studies have detailed the formation of intermediates and the energetics of various reaction pathways. purdue.edu

    Calculate Activation Energies: Theoretical models can compute the activation energy (Ea) for different degradation pathways, providing a quantitative measure of the kinetic feasibility of each route. mdpi.com This information helps in identifying the most likely degradation mechanism under specific conditions.

    Simulate Solvent Effects: The influence of the solvent on reaction kinetics can be modeled using implicit or explicit solvent models, allowing for a more accurate representation of the reaction environment.

    Analyze Substituent Effects: Computational methods can predict how different functional groups on a molecule influence its reactivity and degradation rate.

    The kinetic data from the study on the metaraminol precursor, BNA, showcases the influence of temperature and solvent on the degradation rate. The degradation was found to follow first-order kinetics.

    Kinetic Data for the Degradation of (1R,2S)-1-(m-benzyloxy)-2-nitro-1-propanol (BNA)
    SolventTemperature (°C)Rate Constant (k) x 10-5 (s-1)Half-life (t1/2) (h)
    Acetonitrile250.12160.2
    Acetonitrile400.4542.7
    Acetonitrile602.507.7
    Methanol (B129727)251.1017.5
    Methanol403.805.1
    Methanol6015.31.3

    The theoretical investigation of such degradation processes for the final active pharmaceutical ingredient, metaraminol bitartrate, would provide critical data for formulation development and stability predictions.

    Force Field Generation for Small Organic Molecules in Computational Simulations

    Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the dynamic behavior of molecules over time. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. nih.govethz.ch For small organic molecules like the enantiomers of metaraminol bitartrate, the development of an accurate and reliable force field is a significant challenge. nih.gov

    Unlike proteins and nucleic acids, which are constructed from a limited set of building blocks, the chemical space of small drug-like molecules is vast and diverse. nih.gov Therefore, general force fields have been developed to cover a wide range of chemical functionalities. Prominent examples include the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF). nih.govnih.gov

    The process of generating a force field for a new molecule like metaraminol bitartrate typically involves the following steps:

    Atom Typing: Each atom in the molecule is assigned a specific atom type based on its element, hybridization state, and local chemical environment.

    Parameter Assignment: Initial parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are assigned by analogy to existing parameters for similar chemical groups within the chosen force field. nepjol.info

    Charge Determination: Atomic partial charges are crucial for describing electrostatic interactions. These are often determined using quantum mechanical calculations, fitting to the electrostatic potential (ESP) of the molecule.

    Parameter Optimization: For critical parameters, especially dihedral angles that govern the molecule's conformation, further refinement is often necessary. This involves performing quantum mechanical calculations to determine the energy profile of rotating around a specific bond and then fitting the force field's dihedral parameters to reproduce this profile. nih.gov

    Validation: The newly parameterized force field is then validated by comparing simulation results of various properties (e.g., conformational energies, densities, heats of vaporization) with experimental data or high-level quantum mechanical calculations. nih.gov

    The development of force fields for chiral molecules like the enantiomers of metaraminol requires careful parameterization to accurately represent the stereochemistry and its influence on molecular interactions.

    Below is an illustrative example of the types of parameters found in a force field for a fragment of a molecule like metaraminol. Note that these are not specific parameters for metaraminol but are representative of the information contained within a force field file.

    Illustrative Force Field Parameters (CHARMM-like)
    Parameter TypeAtom TypesValueUnit
    Bond (kb)CA-CA (aromatic)475.0kcal/mol/Å2
    Bond (b0)CA-CA (aromatic)1.375Å
    Angle (kθ)CA-CA-CA40.0kcal/mol/rad2
    Angle (θ0)CA-CA-CA120.0degrees
    Dihedral (kχ)X-CT-CT-X0.15kcal/mol
    Dihedral (n)X-CT-CT-X3-
    Dihedral (δ)X-CT-CT-X0.0degrees
    Non-bonded (ε)C (sp3)-0.070kcal/mol
    Non-bonded (Rmin/2)C (sp3)2.000Å

    The continuous improvement and validation of force fields are essential for advancing the predictive power of computational simulations in drug design and materials science. nih.gov

    Future Research Perspectives and Emerging Areas for Metaraminol Bitartrate Enantiomers

    Development of Novel and Unconventional Chiral Resolution Technologies

    The separation of enantiomers from a racemic mixture is a crucial step in the development of stereochemically pure drugs. While classical resolution techniques like the formation of diastereomeric salts have been employed, future research is geared towards more efficient and scalable technologies. wikipedia.orglibretexts.org

    One promising approach is preferential crystallization , also known as resolution by entrainment. This method relies on the ability of a single enantiomer to crystallize from a supersaturated racemic solution when seeded with a crystal of the desired enantiomer. wikipedia.org Another technique, attrition-enhanced deracemization (Viedma ripening) , involves grinding a solid racemate of a conglomerate, which can lead to the separation of enantiomers without the need for a chiral resolving agent. pharmtech.com

    For metaraminol (B1676334), a patented synthesis method highlights a chiral addition reaction using a chiral catalyst system to produce an addition product with a dominant desired spatial configuration. This method avoids the use of enzyme catalysts and offers high enantioselectivity and good yield. google.com

    Future research could explore the application of less conventional methods like enantiospecific cocrystallization . This technique is based on the principle that one enantiomer of a chiral compound may form a cocrystal with only one of the two enantiomers of a chiral coformer, enabling the resolution of a racemic mixture. pharmtech.com

    Table 1: Comparison of Chiral Resolution Technologies

    TechnologyPrinciplePotential Application for Metaraminol
    Diastereomeric Salt Formation Reaction of a racemate with a chiral resolving agent to form diastereomers with different solubilities. wikipedia.orgHistorically used for amines like metaraminol with chiral acids like L-(+)-tartaric acid. google.comlibretexts.org
    Preferential Crystallization Seeding a supersaturated racemic solution with a crystal of the desired enantiomer to induce its crystallization. wikipedia.orgCould be investigated for the direct separation of metaraminol enantiomers.
    Chiral Catalyst Systems Use of a chiral catalyst to stereoselectively synthesize the desired enantiomer. google.comA patented method exists for the synthesis of metaraminol bitartrate (B1229483) using a chiral catalyst system. google.com
    Enantiospecific Cocrystallization Formation of a cocrystal between one enantiomer of the target compound and one enantiomer of a chiral coformer. pharmtech.comA potential novel approach for the resolution of metaraminol enantiomers.

    Advancements in Stereoselective Catalysis for Complex Multi-Chiral Center Synthesis

    The synthesis of molecules with multiple chiral centers, such as metaraminol, presents a significant challenge. Advancements in stereoselective catalysis are crucial for the efficient and precise construction of these complex structures.

    A recent study demonstrated a sustainable production method for metaraminol through an enzymatic cascade . This process involved the carboligation of 3-hydroxy-benzaldehyde and biobased pyruvate (B1213749) to (R)-3-OH-phenylacetylcarbinol with high stereoselectivity, followed by a transamination step to yield metaraminol. acs.org This biocatalytic approach highlights a move towards more environmentally friendly and efficient synthetic routes.

    Another patented method employs a chiral catalyst system composed of cinchona alkaloid, copper acetate (B1210297) hydrate, and imidazole (B134444) for the chiral addition reaction of m-hydroxybenzaldehyde and nitroethane. This is followed by a reduction step to obtain metaraminol. The process is reported to have high chiral control efficiency and enantioselectivity. google.com

    Future research in this area will likely focus on the development of novel catalysts, including both organocatalysts and metal-based catalysts, that can control the stereochemistry at both chiral centers of metaraminol simultaneously and with high precision.

    Integrative Approaches Combining Synthetic, Analytical, and Preclinical Pharmacological Characterization

    A comprehensive understanding of the pharmacological profile of each metaraminol enantiomer requires an integrated approach that combines synthesis, analytical separation, and preclinical evaluation. While the pharmacological activity of the optical isomers of metaraminol has been a subject of study, modern techniques allow for a more detailed characterization. nih.gov

    An example of such an integrative approach can be seen in the study of other chiral drugs, like nefopam, where individual enantiomers were synthesized and then subjected to a battery of preclinical tests, including in vitro binding assays and in vivo antinociceptive tests. researchgate.net A similar comprehensive evaluation of metaraminol enantiomers would be invaluable. This would involve:

    Stereoselective Synthesis: Producing each enantiomer in high purity.

    Analytical Separation: Using techniques like chiral high-performance liquid chromatography (HPLC) to confirm enantiomeric purity. nih.gov

    Preclinical Pharmacological Profiling: Evaluating the affinity of each enantiomer for various adrenergic receptors and assessing their functional effects in in vitro and in vivo models.

    The development of alternative methods in preclinical pharmacology, such as the use of in vitro cell and tissue cultures and invertebrate models, could also be integrated into this workflow to reduce reliance on animal testing. frontiersin.org

    Detailed Elucidation of Stereospecific Metabolic Pathways and Enzymes Involved

    The metabolic fate of a drug can be significantly influenced by its stereochemistry. Different enantiomers can be metabolized at different rates and via different pathways, which can impact their efficacy and duration of action. mdpi.com

    Studies on radiolabeled metaraminol have shown that its metabolism is rapid. nih.gov Another source suggests that metaraminol is not a substrate for catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), which are key enzymes in the metabolism of catecholamines. This resistance to metabolism by MAO is attributed to the methyl group on the alpha carbon of the ethylamine (B1201723) side chain. derangedphysiology.comlitfl.com It is also reported that metaraminol is metabolized in the liver and persists in catecholamine storage vesicles for days. derangedphysiology.comlitfl.com

    Future research should aim to provide a more detailed picture of the stereospecific metabolism of metaraminol enantiomers. This would involve identifying the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for their metabolism and characterizing the structures of the resulting metabolites for each enantiomer. Understanding these pathways is crucial for predicting potential drug-drug interactions and individual variability in response.

    Application of Metaraminol Enantiomers as Research Probes for Specific Biological Targets and Pathways

    Enantiomerically pure compounds can serve as valuable research tools to probe the structure and function of biological targets. The high specificity of one enantiomer for a particular receptor or transporter can be exploited for this purpose.

    A key example is the use of racemic erythro-[11C]metaraminol as a positron emission tomography (PET) ligand to map the sympathetic innervation of the human myocardium. nih.gov The high uptake of [11C]metaraminol in the heart, which is significantly reduced by pretreatment with the norepinephrine (B1679862) reuptake inhibitor desipramine, demonstrates its specificity for the norepinephrine reuptake system. nih.gov This suggests that enantiomerically pure (1R,2S)-[11C]metaraminol could be an even more precise tool for these imaging studies.

    Future research could explore the use of the different metaraminol enantiomers as pharmacological probes to:

    Investigate the stereochemical requirements of the norepinephrine transporter.

    Characterize the binding pockets of different alpha- and beta-adrenergic receptor subtypes.

    Study the mechanisms of neurotransmitter release and reuptake in various tissues.

    Exploration of New Therapeutic Applications Based on Enantiomer-Specific Mechanisms

    The differential pharmacology of enantiomers can open up new therapeutic possibilities. While one enantiomer may be responsible for the desired therapeutic effect, the other may contribute to side effects or have a different, potentially beneficial, activity. researchgate.net

    For metaraminol, the (1R,2S)-enantiomer is a potent vasopressor. wikipedia.org The pharmacological profiles of the other three enantiomers are less well-characterized. It is plausible that they may have different affinities for adrenergic receptor subtypes or may interact with other biological targets.

    For instance, in the case of the beta-blocker nebivolol, the d-enantiomer is primarily responsible for the beta-1 adrenoceptor antagonism, while the l-enantiomer (B50610) contributes to vasodilation through nitric oxide-dependent mechanisms. researchgate.net Similarly, for the antidepressant mianserin, the S(+)-enantiomer is more potent for the antidepressant-like activity. nih.gov

    Future research could investigate whether the other enantiomers of metaraminol possess unique pharmacological properties that could be therapeutically exploited. This could include exploring their potential effects on:

    Different cardiovascular parameters beyond blood pressure.

    Central nervous system functions, given the structural similarity to other psychoactive amines.

    Other receptor systems, through broad screening assays.

    While the primary use of metaraminol is well-established, a deeper investigation into its stereoisomers could uncover novel pharmacological insights and potentially lead to the development of new therapeutic agents with improved specificity and safety profiles.

    Q & A

    Q. What are the key methodological considerations for synthesizing and purifying Metaraminol Bitartrate enantiomers in laboratory settings?

    • Answer : Synthesis requires precise pH control during neutralization. For instance, NaOH titration curves (e.g., 0–10 mL NaOH) show a sharp pH rise at ~5 mL, indicating complete neutralization of the tartrate moiety . Post-synthesis, purification via recrystallization or chiral chromatography is critical. The molecular formula (C₉H₁₃NO₂·C₄H₆O₆) and stereochemistry (α-(1-aminoethyl)-3-hydroxybenzyl alcohol) must be confirmed using NMR and X-ray crystallography to ensure enantiopurity .

    Q. How is the pharmacological activity of Metaraminol Bitartrate enantiomers characterized in preclinical models?

    • Answer : In vitro receptor binding assays (α₁-adrenergic receptors) and in vivo hemodynamic studies are standard. Dose-response curves should differentiate enantiomers: the (1S,2R)-enantiomer (active form) shows higher receptor affinity, while the (1R,2S)-enantiomer may act as a competitive inhibitor. Monitoring parameters like blood pressure and heart rate in animal models (e.g., rodent shock models) is essential, with doses typically ranging from 0.5–5 mg/kg .

    Advanced Research Questions

    Q. What advanced techniques resolve Metaraminol Bitartrate enantiomers, and how are chiral purity standards validated?

    • Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) is optimal. The USP Reference Standard for the enantiomer (CAS 27303-40-8) provides a benchmark for retention times and peak symmetry . Validate purity using polarimetry ([α]₂₀ᴅ = -15° to -20° in water) and LC-MS to detect ≤0.1% diastereomeric impurities. Method validation should include robustness testing across pH (2.5–7.0) and temperature (20–40°C) gradients .

    Q. How are trace impurities (e.g., fumarate derivatives) in Metaraminol Bitartrate formulations analyzed, and what structural elucidation methods are recommended?

    • Answer : Impurities like Metaraminol bitartrate Impurity 5 (fumarate, C₉H₁₃NO₂·½C₄H₄O₄) are profiled using HPLC-DAD/ELSD with a C18 column (5 µm, 250 × 4.6 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient . Structural confirmation requires high-resolution MS (ESI+ mode, m/z 167.21 [M+H]⁺) and ¹H/¹³C-NMR to resolve aromatic protons (δ 6.7–7.2 ppm) and tartrate methylenes (δ 4.2–4.5 ppm) .

    Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

    • Answer : Discrepancies may arise from metabolic differences (e.g., hepatic conversion to inactive metabolites in vivo). Use isolated organ preparations (e.g., rat aortic rings) to confirm receptor activity independent of metabolism. Cross-validate with pharmacokinetic studies measuring plasma enantiomer ratios post-administration. For example, in priapism models, 2 mg doses showed transient efficacy (5–30 min), suggesting rapid clearance .

    Physicochemical Characterization

    Q. What are the critical physicochemical properties of Metaraminol Bitartrate enantiomers, and how are they determined?

    • Answer : Key properties include:
    PropertyValueMethod
    Molecular formulaC₁₃H₁₉NO₈Elemental analysis
    Molecular weight317.29 g/molMass spectrometry
    Melting point357.9°CDifferential scanning calorimetry
    LogP (octanol/water)-1.2Shake-flask method
    pKa8.9 (amine), 3.1 (phenol)Potentiometric titration

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